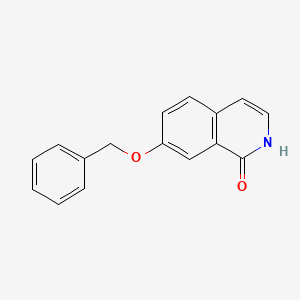

7-(Benzyloxy)isoquinolin-1(2H)-one

説明

7-(Benzyloxy)isoquinolin-1(2H)-one is a substituted isoquinolinone derivative featuring a benzyloxy group at the 7-position. Isoquinolin-1(2H)-one scaffolds are heterocyclic compounds with broad bioactivities, including anticancer, antimicrobial, and anti-inflammatory properties . This compound is synthesized via oxidative cyclization and benzyl protection strategies, as demonstrated in the total synthesis of related natural products .

特性

分子式 |

C16H13NO2 |

|---|---|

分子量 |

251.28 g/mol |

IUPAC名 |

7-phenylmethoxy-2H-isoquinolin-1-one |

InChI |

InChI=1S/C16H13NO2/c18-16-15-10-14(7-6-13(15)8-9-17-16)19-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,17,18) |

InChIキー |

ZLTCJWSCXHGWQA-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CNC3=O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzyloxy)isoquinolin-1(2H)-one can be achieved through various methods. One common approach involves the rhodium-catalyzed C-H activation/annulation reactions. For instance, a Suzuki cross-coupling between 2-halobenzonitriles and vinyl boronates followed by platinum-catalyzed nitrile hydrolysis and cyclization can produce isoquinolin-1(2H)-ones . Another method involves the use of N-chloroamides as directing synthons for cobalt-catalyzed room-temperature C-H activation .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes, especially those involving metal-free conditions, suggests potential for industrial applications .

化学反応の分析

Types of Reactions: 7-(Benzyloxy)isoquinolin-1(2H)-one undergoes various chemical reactions, including:

Reduction: Specific reduction reactions are less documented but could involve standard reducing agents.

Substitution: Arylation using aryliodonium salts at the C4 or C8 position is possible.

Common Reagents and Conditions:

Oxidation: Electrochemical conditions without external oxidants.

Substitution: Aryliodonium salts and electrophilic palladation pathways.

Major Products:

Oxidation: Formation of nitrogen-containing heterocycles.

Substitution: Arylated isoquinolin-1(2H)-ones.

科学的研究の応用

7-(Benzyloxy)isoquinolin-1(2H)-one has several applications in scientific research:

作用機序

The mechanism of action of 7-(Benzyloxy)isoquinolin-1(2H)-one involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to form stable nitrogen-containing heterocycles, which can interact with various biological molecules . Specific pathways and targets are still under investigation, but its structural features suggest potential interactions with enzymes and receptors.

類似化合物との比較

Substituent Effects on Physicochemical Properties

Key Observations :

- Lipophilicity : The benzyloxy group (7-OBn) confers higher lipophilicity than methoxy (7-OMe) or hydroxyl analogs, impacting bioavailability .

- Reactivity: Nitro (7-NO₂) and bromo (4-Br) substituents enhance electrophilicity, enabling downstream modifications .

Key Research Findings

- Synthetic Efficiency: Transition metal-free cascade reactions offer greener routes to isoquinolinones, though benzyloxy derivatives still require metal catalysts for selective functionalization .

- Structure-Activity Relationships (SAR) :

- Electron-donating groups (e.g., OMe) improve solubility but reduce metabolic stability.

- Bulky substituents (e.g., OBn) enhance target affinity in hydrophobic enzyme pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。